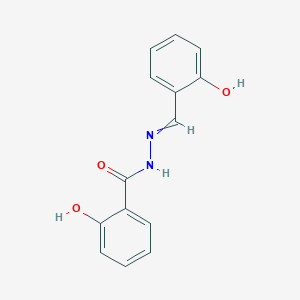

Salicylidene salicylhydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- 它的化学式表明它是一种由钪(II)组成的化合物,如 [Sc²⁺][S²⁻],但更准确地说它是一种含有 [Sc³⁺][S²⁻] 的拟离子化合物。

- 剩余的电子占据固体的导带 .

一硫化钪: (ScS) 是一种金色的固体化合物。

作用机制

Target of Action

Salicylidene salicylhydrazide (SCS) is a potent, allosteric, and selective inhibitor of β1-containing GABAA receptors . The GABAA receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

SCS interacts with its targets in a selective manner. It has been found to inhibit GABAA receptors containing the β1 subunit . The presence of a β1 subunit is paramount for the inhibition, with changes between α1 and α2, γ1 and γ2, and the presence of a θ subunit having little effect . It is also a chelator of metal ions .

Biochemical Pathways

SCS affects the GABAergic pathway, which plays a crucial role in neuronal signaling. By inhibiting β1-containing GABAA receptors, SCS can modulate the inhibitory effects of GABA in the central nervous system . This could potentially affect various physiological processes, including mood regulation, muscle tone, and sleep cycles.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The molecular and cellular effects of SCS’s action primarily involve the modulation of GABAergic signaling. By selectively inhibiting β1-containing GABAA receptors, SCS can alter neuronal excitability and neurotransmission . In addition, SCS has been found to produce significant protection on tonic, phasic, and capsaicin nociception in a dose-dependent manner in animal models .

生化分析

Biochemical Properties

Salicylidene salicylhydrazide interacts with β1-containing GABAA receptors . It has been found to inhibit these receptors in a selective manner . The presence of a β1 subunit is paramount for the inhibition .

Cellular Effects

This compound has been found to have effects on various types of cells. It has been reported to inhibit the growth of human colon adenocarcinoma cells . In addition, it has been found to have toxicological effects on the male reproductive system in Albino male BALB/c mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with β1-containing GABAA receptors . It does not bind within the channel region, suggesting that it binds allosterically to a novel site on the GABAA receptor . Threonine 255 and isoleucine 308 within the β1 subunit are required for inhibition by this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been administered to male BALB/c mice at doses of 5, 25, and 50 mg/kg for 7 and 14 days . After 14 days, the 50 mg/kg dose of this compound was associated with vacuolization and loosening of germinal epithelium .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 50 mg/kg, this compound was associated with mild-to-moderate histopathological aberrations .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. It is known to interact with β1-containing GABAA receptors , which play a crucial role in the central nervous system.

准备方法

- 一硫化钪可以通过在没有空气的情况下将钪金属和粉末状硫磺的混合物在 1150 °C 下加热 70 小时合成:

Sc+S→ScS

属性

CAS 编号 |

3232-36-8 |

|---|---|

分子式 |

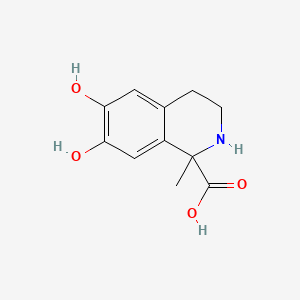

C14H12N2O3 |

分子量 |

256.26 g/mol |

IUPAC 名称 |

2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)/b15-9- |

InChI 键 |

OMCYEZUIYGPHDJ-DHDCSXOGSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |

手性 SMILES |

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=C2O)O |

规范 SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |

Key on ui other cas no. |

3232-36-8 |

Pictograms |

Irritant |

同义词 |

Salicylidene salicylhydrazide |

产品来源 |

United States |

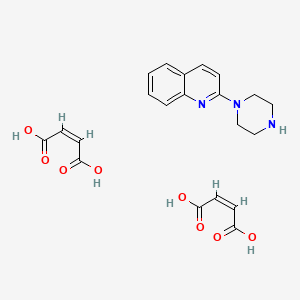

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Salicylidene Salicylhydrazide and how does it interact with this target?

A: this compound acts as a selective inhibitor of GABAA receptors containing the β1 subunit []. While its exact mechanism is not fully elucidated, it acts as an antagonist, blocking the binding of GABA to these receptors. This action prevents the usual inhibitory effects of GABA, leading to neuronal excitation.

Q2: What are the potential consequences of this compound's interaction with its target in a biological context?

A: Blocking GABAA receptors can lead to a variety of effects, with the most notable being increased neuronal excitability. This can manifest as convulsions, highlighting the potential for this compound to induce such effects [].

Q3: What research has been done on this compound's effects on living organisms?

A: Studies in albino mice have explored the potential toxicological effects of this compound on the male reproductive system [, ]. These studies involved administering varying doses of the compound to mice and examining the histological changes in their testes after 7 and 14 days.

Q4: What were the key findings of the studies investigating this compound's effects on the male reproductive system in mice?

A: The research indicated that while lower doses of this compound did not produce significant changes, a higher dose (50 mg/kg) administered over 14 days was associated with mild-to-moderate testicular toxicity [, ]. This was evidenced by histological changes such as vacuolization and loosening of the germinal epithelium.

Q5: Is this compound considered safe based on the available research?

A: While the studies in mice suggest that this compound might be relatively safe at lower doses and shorter durations, the observed testicular toxicity at a higher dose highlights the need for further research to fully assess its safety profile [, ]. Further investigation is crucial to determine the potential long-term effects and to establish safe dosage limits.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1662235.png)